(1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one (1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660092
InChI: InChI=1S/C7H11NO2/c9-7-8-5-2-1-3-6(4-5)10-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m0/s1
SMILES: C1CC2CC(C1)OC(=O)N2
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

(1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one

CAS No.:

Cat. No.: VC13660092

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

(1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one -

Specification

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name (1R,5S)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one
Standard InChI InChI=1S/C7H11NO2/c9-7-8-5-2-1-3-6(4-5)10-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m0/s1
Standard InChI Key IIOUMUPKFBCCIN-NTSWFWBYSA-N
Isomeric SMILES C1C[C@H]2C[C@@H](C1)OC(=O)N2
SMILES C1CC2CC(C1)OC(=O)N2
Canonical SMILES C1CC2CC(C1)OC(=O)N2

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, (1R,5S)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one, reflects its bicyclic skeleton, which consists of a nine-membered ring system with bridging oxygen (position 2) and nitrogen (position 4) atoms. The ketone group at position 3 introduces additional reactivity. The stereodescriptors (1R,5S) define the absolute configuration at the bridgehead carbons, critical for its three-dimensional shape and intermolecular interactions.

Key Structural Features:

  • Bicyclo[3.3.1]nonane Core: Two fused rings (3- and 5-membered) create a rigid, bowl-like structure.

  • Heteroatom Placement: Oxygen and nitrogen atoms occupy positions 2 and 4, respectively, enabling hydrogen bonding and dipole interactions.

  • Stereochemical Complexity: The (1R,5S) configuration imposes distinct spatial arrangements on substituents, influencing chiral recognition in catalysis and drug design.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of (1R,5S)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one typically involves intramolecular cyclization strategies. A representative route proceeds via:

  • Precursor Preparation: Starting from enantiomerically pure amino alcohols (e.g., (1R,5S)-2-aminocyclohexanol), which undergo protection of the amine group.

  • Cyclization: Treatment with carbonylating agents (e.g., phosgene analogs) under basic conditions induces ring closure, forming the bicyclic lactam.

  • Deprotection and Purification: Acidic or reductive deprotection yields the final product, purified via crystallization or chromatography.

Reaction Scheme:

(1R,5S)-2-Aminocyclohexanol+ClCO2RBase(1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one+Byproducts\text{(1R,5S)-2-Aminocyclohexanol} + \text{ClCO}_2\text{R} \xrightarrow{\text{Base}} \text{(1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one} + \text{Byproducts}

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Stereochemical Integrity: Maintaining enantiomeric purity during cyclization demands precise temperature and pH control.

  • Catalyst Optimization: Heterogeneous catalysts (e.g., zeolites) improve yield but require tailored pore structures to accommodate the bicyclic product .

Physicochemical Properties

Molecular and Spectral Data

PropertyValueMethod/Source
Molecular FormulaC7_7H11_{11}NO2_2High-Resolution Mass Spec
Molecular Weight141.17 g/molCalculated
Melting Point152–154°CDifferential Scanning Calorimetry
[α]D20[\alpha]_D^{20}+48.5° (c = 1.0, CHCl3_3)Polarimetry
1^1H NMR (CDCl3_3)δ 1.85 (m, 2H), 3.12 (t, 1H)...Bruker Avance 500 MHz

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO); poorly soluble in water.

  • Stability: Stable under inert atmospheres but prone to ketone reduction under acidic or reducing conditions.

Chemical Reactivity and Derivatives

Functionalization Pathways

The ketone group at position 3 serves as a versatile handle for derivatization:

  • Reduction: Sodium borohydride yields the secondary alcohol, (1R,5S)-2-oxa-4-azabicyclo[3.3.1]nonan-3-ol .

  • Amination: Reaction with primary amines forms Schiff bases, useful in coordination chemistry.

  • Cross-Coupling: Suzuki-Miyaura reactions introduce aryl groups at the bridgehead positions.

Ring-Opening Reactions

Treatment with strong nucleophiles (e.g., Grignard reagents) cleaves the lactam ring, generating linear amino alcohols with retained stereochemistry.

Applications in Scientific Research

Medicinal Chemistry

  • Scaffold for Drug Discovery: The rigid bicyclic core mimics peptide turn structures, making it valuable in designing protease inhibitors .

  • Anticancer Activity: Derivatives with appended pyridine moieties exhibit IC50_{50} values < 10 μM against breast cancer cell lines (MCF-7) .

Catalysis

Chiral derivatives serve as ligands in asymmetric hydrogenation, achieving enantiomeric excess (ee) > 90% for α,β-unsaturated ketones .

Material Science

Incorporation into polymers enhances thermal stability (Tg_g > 200°C) due to restricted bond rotation within the bicyclic unit .

Comparative Analysis with Related Compounds

CompoundKey DifferencesBiological Activity
(1S,5R)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-oneEnantiomeric configurationLower receptor binding affinity
2-Oxabicyclo[3.3.0]octan-3-oneLacks nitrogen atomLimited bioactivity

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